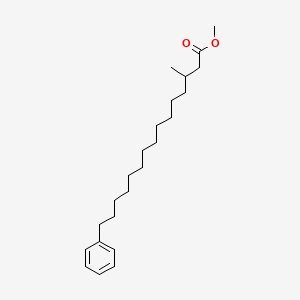

Methyl 3-Methyl-15-phenylpentadecanoate

Description

Properties

IUPAC Name |

methyl 3-methyl-15-phenylpentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-21(20-23(24)25-2)16-12-9-7-5-3-4-6-8-10-13-17-22-18-14-11-15-19-22/h11,14-15,18-19,21H,3-10,12-13,16-17,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSAJPNKLSJSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524526 | |

| Record name | Methyl 3-methyl-15-phenylpentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116754-85-9 | |

| Record name | Methyl 3-methyl-15-phenylpentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Routes for Methyl 3 Methyl 15 Phenylpentadecanoate

Development of Synthetic Pathways

The development of a viable synthetic route for Methyl 3-Methyl-15-phenylpentadecanoate hinges on a logical retrosynthetic analysis to identify key bond disconnections and suitable starting materials. This analysis then informs the selection of appropriate reactions for both the formation of the carbon skeleton and the final esterification step.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized starting materials.

For this compound, two primary disconnections are logical:

Ester Disconnection: The most straightforward disconnection is at the ester linkage, breaking the molecule into 3-methyl-15-phenylpentadecanoic acid and methanol (B129727). This approach simplifies the synthesis to the formation of the carboxylic acid, followed by a standard esterification reaction.

Carbon-Carbon Bond Disconnections: The long aliphatic chain can be disconnected at various points. A strategic C-C bond disconnection would be between C3 and C4, simplifying the molecule into a smaller chiral fragment containing the 3-methyl group and a long-chain fragment. Further disconnections along the aliphatic chain can lead to smaller, more manageable precursors that can be coupled using established carbon-carbon bond-forming reactions.

This analysis suggests a convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, which is often more efficient for complex molecules.

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 3-methyl-15-phenylpentadecanoic acid. The presence of a methyl group at the β-position (C3) can introduce steric hindrance, potentially influencing the choice of esterification method.

Several methods are available for the formation of methyl esters:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. vulcanchem.com The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product.

Diazomethane (B1218177): Reaction of the carboxylic acid with diazomethane provides a high-yielding and clean method for methyl ester formation. However, diazomethane is toxic and explosive, requiring careful handling.

DCC and DMAP Coupling: Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid for nucleophilic attack by methanol. organic-chemistry.org The addition of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can significantly accelerate the reaction, especially for sterically hindered acids. organic-chemistry.org

Transesterification: If a different ester of 3-methyl-15-phenylpentadecanoic acid were available, it could be converted to the methyl ester by transesterification. This involves reacting the ester with a large excess of methanol in the presence of an acid or base catalyst.

The choice of method depends on the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and the desired purity of the final product.

Table 1: Comparison of Selected Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Inexpensive reagents, suitable for large scale | Reversible, requires water removal, harsh conditions |

| Diazomethane | Diazomethane (CH₂N₂) | Room Temperature | High yield, clean reaction | Toxic and explosive reagent |

| DCC/DMAP Coupling | DCC, DMAP, Methanol | Room Temperature | Mild conditions, high yield | DCC is an allergen, formation of dicyclohexylurea byproduct |

The construction of the C23 carbon skeleton with its specific substitution pattern is the core challenge in the synthesis of this molecule. A variety of modern organic reactions can be employed for this purpose.

The formation of the long aliphatic chain can be achieved through various powerful carbon-carbon bond-forming reactions. illinois.edu These reactions allow for the coupling of smaller, readily available fragments.

Suzuki Cross-Coupling: This versatile palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For instance, a long-chain alkylborane could be coupled with a phenyl-terminated alkyl halide to form a significant portion of the carbon skeleton.

Grignard Reactions: The reaction of a Grignard reagent (R-MgX) with an electrophile, such as an alkyl halide or an epoxide, is a fundamental method for C-C bond formation. illinois.edu A sequence of Grignard reactions could be used to build the carbon chain step-by-step.

Wittig Olefination: This reaction transforms a ketone or aldehyde into an alkene using a phosphonium (B103445) ylide. Subsequent hydrogenation of the resulting double bond would yield the saturated carbon chain. This method offers excellent control over the location of the newly formed C-C bond.

Table 2: Overview of C-C Bond Forming Reactions for Skeleton Construction

| Reaction | Key Reagents | Bond Formed | Key Features |

| Suzuki Cross-Coupling | Organoboron compound, Organohalide, Palladium catalyst | C(sp³)-C(sp³) or C(sp²)-C(sp³) | Mild reaction conditions, high functional group tolerance |

| Grignard Reaction | Grignard reagent (R-MgX), Alkyl halide or Epoxide | C(sp³)-C(sp³) | Strong nucleophile, versatile |

| Wittig Olefination | Phosphonium ylide, Aldehyde or Ketone | C=C (then hydrogenated to C-C) | Forms a carbon-carbon double bond at a specific location |

The methyl group at the C3 position introduces a chiral center into the molecule. For applications where stereochemistry is important, a stereoselective synthesis is required to produce a single enantiomer.

Several strategies can be employed to achieve this:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material that already contains the desired stereocenter. For example, a derivative of (R)- or (S)-citronellol could be a suitable starting point.

Asymmetric Alkylation: An enolate derived from a simpler ester can be alkylated with a methylating agent in the presence of a chiral auxiliary. The auxiliary directs the approach of the electrophile, leading to the preferential formation of one enantiomer. The auxiliary can then be removed.

Asymmetric Hydrogenation: An α,β-unsaturated ester precursor could be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. This would stereoselectively form the chiral center at C3.

The choice of method will depend on the availability of chiral starting materials and catalysts, and the desired enantiomeric purity of the final product.

Methodologies for Constructing the 3-Methyl-15-phenylpentadecanoate Carbon Skeleton

Precursor Design and Synthesis

The successful synthesis of this compound relies on the careful design and preparation of key precursors. Based on the retrosynthetic analysis, logical precursors would include:

A chiral building block containing the 3-methyl group: This could be a short-chain aldehyde, halide, or carboxylic acid with the desired stereochemistry at the methyl-substituted carbon.

A long-chain fragment containing the phenyl group: This precursor would typically be a long-chain ω-phenylalkyl halide or alcohol.

The synthesis of these precursors would involve standard organic transformations. For example, the ω-phenylalkyl fragment could be prepared from a commercially available dihalide by monosubstitution with a phenyl Grignard reagent. The chiral fragment could be derived from natural products or synthesized using asymmetric methods as described above. The coupling of these precursors using one of the C-C bond-forming reactions would then lead to the carbon skeleton of the target molecule.

Preparation of Phenyl-Substituted Aliphatic Chain Intermediates

A crucial phase in the synthesis is the creation of a long aliphatic chain with a terminal phenyl group. One effective method involves the coupling of a long-chain α,ω-difunctionalized alkane with a phenyl-containing synthon. For instance, a long-chain ω-bromoalkanol can be protected at the hydroxyl group, followed by a Grignard reaction with a phenylmagnesium halide to introduce the terminal phenyl group.

Another established route is the synthesis of ω-phenyl fatty acids, which serve as direct precursors. This can be accomplished through multi-step sequences. For example, a synthesis could commence with a commercially available long-chain α,ω-di-functionalized compound, such as a bromo-ester. The ester group can be protected while the terminal bromide is displaced by a cyanide ion. Subsequent reduction of the nitrile to an aldehyde, followed by a Wittig reaction with a phenyl-containing phosphorane, and then final oxidation can yield the desired ω-phenyl fatty acid. A more direct approach involves the coupling of a long-chain terminal alkyne with a phenyl-containing halide, followed by hydrogenation of the triple bond. nih.gov

A representative synthetic scheme for preparing an ω-phenyl alkanoic acid is outlined below:

| Step | Reactants | Reagents | Product | Approximate Yield |

| 1 | 10-bromodecan-1-ol | 1. DHP, PTSA; 2. Phenylmagnesium bromide, THF | 10-phenyldecan-1-ol | 85-90% |

| 2 | 10-phenyldecan-1-ol | PDC, DMF | 10-phenyldecanoic acid | ~88% nih.gov |

This table presents a generalized pathway; specific chain lengths would be chosen to build towards the 15-carbon backbone of the target molecule.

Functionalization of Pentadecanoic Acid Derivatives

To introduce the methyl group at the 3-position, a common strategy is the conjugate addition to an α,β-unsaturated ester. wikipedia.orgmasterorganicchemistry.com This Michael addition reaction is a reliable method for forming a carbon-carbon bond at the β-position of a carbonyl compound. libretexts.org

The synthesis would begin with a suitable long-chain fatty acid, which is then converted to its corresponding α,β-unsaturated ester. This can be achieved through α-bromination followed by elimination. Subsequently, the α,β-unsaturated ester is subjected to a Michael addition reaction with a methyl-containing nucleophile, such as a lithium dimethylcuprate (Gilman reagent). This selectively introduces the methyl group at the 3-position.

An alternative approach involves the use of a β-keto ester. The 15-phenylpentadecanoic acid can be converted into its corresponding β-keto ester. This intermediate can then be alkylated at the α-position with a methyl halide, followed by a decarboxylation step to yield the 3-methyl derivative.

The general sequence for introducing the 3-methyl group via Michael addition is as follows:

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | 15-phenylpentadecanoic acid | NBS, PBr₃ | 2-bromo-15-phenylpentadecanoyl bromide |

| 2 | 2-bromo-15-phenylpentadecanoyl bromide | Methanol | Methyl 2-bromo-15-phenylpentadecanoate |

| 3 | Methyl 2-bromo-15-phenylpentadecanoate | DBU | Methyl 15-phenylpentadec-2-enoate |

| 4 | Methyl 15-phenylpentadec-2-enoate | (CH₃)₂CuLi, THF | This compound |

Reaction Condition Optimization and Yield Enhancement

The final step in the synthesis is the esterification of 3-methyl-15-phenylpentadecanoic acid with methanol to yield the target compound. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. ontosight.ai However, the steric hindrance from the methyl group at the 3-position can slow down the reaction rate and affect the equilibrium position. acs.org

To enhance the yield, several parameters can be optimized. The choice of catalyst is crucial; while strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions with long-chain compounds. Milder, more selective catalysts such as p-toluenesulfonic acid or solid-supported acid catalysts can be employed. ontosight.ai Lewis acids, for instance, zirconium-based catalysts, have also been shown to be effective and moisture-tolerant. acs.orgnih.gov

The removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards the formation of the ester. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or by using a large excess of methanol as both reactant and solvent. nih.gov Microwave-assisted esterification has also emerged as a technique to significantly reduce reaction times and improve yields, particularly for sterically hindered acids. academicpublishers.org

Below is a table summarizing key optimization parameters for the final esterification step:

| Parameter | Conventional Method | Optimized Conditions | Rationale for Optimization |

| Catalyst | Sulfuric Acid | p-Toluenesulfonic acid, Zirconium complexes, Solid-supported acids | Milder conditions, reduced side reactions, easier workup. ontosight.aiacs.orgnih.gov |

| Temperature | Refluxing methanol | Optimized temperature based on catalyst and solvent | Balances reaction rate and potential for side reactions. |

| Water Removal | Excess alcohol | Dean-Stark trap, molecular sieves | Shifts equilibrium to favor product formation. nih.gov |

| Reaction Time | Several hours to days | Minutes to a few hours (e.g., with microwave irradiation) | Increases throughput and efficiency. academicpublishers.org |

Scalability of Synthetic Processes for Research Applications

Scaling up the synthesis of this compound from milligram to gram quantities for research applications presents several challenges. Each step of the multi-step synthesis must be robust and reproducible. Purification of the long-chain, relatively nonpolar intermediates and the final product can be challenging. Standard column chromatography may require large volumes of solvent, and crystallization can be difficult due to the oily nature of these compounds. Techniques such as distillation under reduced pressure or flash chromatography with optimized solvent systems are often necessary.

When scaling up, the management of reaction exotherms and the efficiency of mixing become more critical. For reactions like Grignard additions, controlled addition of reagents and efficient stirring are necessary to maintain a consistent reaction temperature and avoid localized overheating, which can lead to side product formation. The final esterification, being an equilibrium process, requires efficient water removal on a larger scale to achieve high conversion rates. The use of flow chemistry is an emerging strategy for scaling up multi-step syntheses, offering better control over reaction parameters and improved safety.

Chemical Reactivity and Derivatization Studies of Methyl 3 Methyl 15 Phenylpentadecanoate

Transformations Involving the Methyl Ester Functionality

The methyl ester group is a primary site for chemical transformations, allowing for the modification of the carboxylic acid head of the molecule.

Hydrolysis to the Corresponding Carboxylic Acid

The ester linkage in methyl 3-methyl-15-phenylpentadecanoate can be readily cleaved through hydrolysis to yield the corresponding carboxylic acid, 3-methyl-15-phenylpentadecanoic acid, and methanol (B129727). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Reaction Scheme: CH₃(CH₂)₁₁(CH(CH₃))CH₂COOCH₃ + H₂O/H⁺ ⇌ CH₃(CH₂)₁₁(CH(CH₃))CH₂COOH + CH₃OH

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. This irreversible process results in the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Reaction Scheme:

CH₃(CH₂)₁₁(CH(CH₃))CH₂COOCH₃ + NaOH → CH₃(CH₂)₁₁(CH(CH₃))CH₂COONa + CH₃OH

CH₃(CH₂)₁₁(CH(CH₃))CH₂COONa + H⁺ → CH₃(CH₂)₁₁(CH(CH₃))CH₂COOH + Na⁺

| Condition | Catalyst | Product | Reaction Rate |

| Acidic | H₂SO₄ | 3-Methyl-15-phenylpentadecanoic Acid | Moderate |

| Basic | NaOH | Sodium 3-methyl-15-phenylpentadecanoate | Fast and Irreversible |

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. The direction of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing one of the products.

General Reaction: CH₃(CH₂)₁₁(CH(CH₃))CH₂COOCH₃ + R'OH ⇌ CH₃(CH₂)₁₁(CH(CH₃))CH₂COOR' + CH₃OH

This reaction is valuable for synthesizing a variety of esters of 3-methyl-15-phenylpentadecanoic acid, which may have different physical and chemical properties. For example, the synthesis of a more lipophilic ester can be achieved by reacting the methyl ester with a long-chain alcohol.

| Reactant Alcohol (R'OH) | Catalyst | Product Ester |

| Ethanol | H₂SO₄ | Ethyl 3-methyl-15-phenylpentadecanoate |

| Propanol | NaOCH₃ | Propyl 3-methyl-15-phenylpentadecanoate |

| Butanol | H₂SO₄ | Butyl 3-methyl-15-phenylpentadecanoate |

Reactions at the Aromatic Phenyl Moiety

The terminal phenyl group provides a site for various aromatic substitution reactions, allowing for the introduction of functional groups onto the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The phenyl group can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The long alkyl chain attached to the phenyl ring is an ortho-, para-directing group due to its electron-donating inductive effect. Steric hindrance from the long aliphatic chain may favor substitution at the para position.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively.

| Reaction | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-methyl-15-(4-nitrophenyl)pentadecanoate |

| Bromination | Br₂, FeBr₃ | Methyl 3-methyl-15-(4-bromophenyl)pentadecanoate |

| Sulfonation | SO₃, H₂SO₄ | Methyl 3-methyl-15-(4-sulfophenyl)pentadecanoate |

Functional Group Interconversions on the Phenyl Ring

Functional groups introduced onto the phenyl ring via electrophilic substitution can be further modified. For example, a nitro group can be reduced to an amino group (-NH₂), which can then be diazotized to introduce a wide range of other functionalities.

Reduction of Nitro Group: The nitro group can be reduced to an amine using reducing agents like H₂/Pd, Sn/HCl, or Fe/HCl. Methyl 3-methyl-15-(4-nitrophenyl)pentadecanoate → Methyl 3-methyl-15-(4-aminophenyl)pentadecanoate

This amino group can then serve as a handle for further derivatization, such as in the synthesis of diazo compounds or amides.

Reactivity of the Branched Aliphatic Chain

The long, saturated aliphatic chain of this compound is generally the least reactive part of the molecule. Saturated hydrocarbons are typically inert to many reagents. However, under specific conditions, reactions can be initiated at the aliphatic chain.

Free radical halogenation can occur in the presence of UV light, leading to a mixture of halogenated products along the chain. However, this reaction often lacks selectivity. The presence of the methyl branch at the 3-position could potentially influence the regioselectivity of such reactions to a minor extent, but a complex product mixture is still expected. Due to the lack of specific studies on this compound, the precise reactivity of its branched aliphatic chain remains an area for further investigation.

Stereoselective Modifications at the 3-Methyl Position

The presence of a methyl group at the 3-position introduces a chiral center into the molecule, making stereoselective modifications a key area of interest for potential biological applications. While specific studies on stereoselective modifications of this compound are not extensively documented, general methodologies for introducing or altering stereocenters in similar structures can be considered.

Key Research Findings:

| Modification Strategy | Reagents and Conditions | Expected Outcome |

| Enolate Alkylation | A chiral auxiliary is first attached to the carboxylic acid, followed by deprotonation with a strong base (e.g., LDA) and reaction with an alkylating agent. | This would allow for the diastereoselective introduction of a second substituent at the 2-position, influencing the stereochemistry at the 3-position. |

| Asymmetric Hydrogenation | If a double bond were introduced adjacent to the 3-position (e.g., through a dehydrogenation reaction), asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) could be employed. | This would lead to the stereoselective formation of one enantiomer of the 3-methyl group. |

Further research is necessary to explore the feasibility and efficiency of these stereoselective modifications on this compound.

Oxidative and Reductive Transformations of the Aliphatic Backbone

The long aliphatic chain of this compound is susceptible to both oxidative and reductive transformations, which can be used to introduce new functional groups or alter the saturation of the molecule.

Oxidative Transformations:

Oxidative cleavage of the aliphatic chain can yield valuable bifunctional molecules. mdpi.com While this process is more commonly applied to unsaturated fatty acids, methodologies exist for the oxidation of saturated hydrocarbons.

Reductive Transformations:

The ester group is the primary site for reduction. Depending on the reagents and conditions, it can be reduced to an alcohol or an ether.

Summary of Oxidative and Reductive Reactions:

| Transformation | Reagents | Products |

| Oxidative Cleavage | Strong oxidizing agents (e.g., potassium permanganate, ozone) under harsh conditions. | Dicarboxylic acids, aldehydes, and other smaller chain fragments. |

| Ester Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄), Diisobutylaluminium hydride (DIBAL-H). | 3-Methyl-15-phenylpentadecan-1-ol. |

| Ester Reduction to Ether | Catalytic hydrogenation (e.g., Ru/triphos) in the presence of an alcohol and a Lewis or Brønsted acid. nih.gov | 1-Alkoxy-3-methyl-15-phenylpentadecane. |

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization is often employed to enhance the analytical detection of molecules or to prepare them for further synthetic transformations. For a long-chain ester like this compound, derivatization can target the ester functionality or the phenyl group.

Derivatization for Analytical Applications:

| Target Functional Group | Derivatizing Agent | Purpose |

| Ester | Hydrolysis to the carboxylic acid followed by reaction with a fluorescent labeling agent (e.g., 4-bromomethyl-7-methoxycoumarin). | To enable sensitive detection by fluorescence spectroscopy in analytical techniques like HPLC. |

| Phenyl Group | Introduction of a chromophore or fluorophore via electrophilic aromatic substitution. | To enhance UV-Vis or fluorescence detection. |

Derivatization for Synthetic Purposes:

The primary point for synthetic derivatization is the ester group. Conversion to the corresponding carboxylic acid (via hydrolysis) opens up a wide range of possibilities for further reactions.

| Derivative | Reagents for Synthesis from Carboxylic Acid | Potential Applications |

| Acid Chloride | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). | Highly reactive intermediate for the synthesis of amides, esters, and other acyl derivatives. |

| Amide | Reaction of the acid chloride with an amine. | Can introduce new functionalities and alter the biological properties of the molecule. |

| Anhydride | Dehydration of two molecules of the carboxylic acid. | Another reactive intermediate for acylation reactions. |

Exploration of Novel Chemical Transformations

The unique structure of this compound, with its long aliphatic chain and terminal phenyl group, allows for the exploration of novel chemical transformations that could lead to new materials or molecules with interesting properties.

One area of potential exploration is the use of the terminal phenyl group as a handle for further modifications. For instance, it could be subjected to various aromatic substitution reactions to introduce additional functional groups. Furthermore, the long aliphatic chain could potentially be a substrate for C-H activation/functionalization reactions, a rapidly developing field in organic chemistry.

Research into the cyclization of phenyl-substituted fatty acid esters has led to the synthesis of furanoid fatty esters. nih.gov Similar strategies could potentially be applied to this compound to create novel cyclic structures.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Methyl 3 Methyl 15 Phenylpentadecanoate

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 3-Methyl-15-phenylpentadecanoate, providing detailed information about its atomic composition and the connectivity of its functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the proton and carbon environments and their connectivities.

¹H NMR Spectroscopy provides information on the different types of protons and their neighboring environments. The expected chemical shifts for this compound are detailed in the table below. The spectrum would show distinct signals for the aromatic protons of the phenyl group, the methoxy (B1213986) protons of the ester, the protons on the carbon bearing the methyl branch, and the long methylene (B1212753) chain. aocs.orgnih.gov

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Phenyl-H | ~7.15-7.30 | Multiplet | - |

| O-CH₃ (Ester) | ~3.67 | Singlet | - |

| CH₂-Ph (C15) | ~2.60 | Triplet | ~7.6 |

| CH₂-COO (C2) | ~2.20-2.40 | Multiplet | - |

| CH (C3) | ~1.80-2.00 | Multiplet | - |

| CH₂ (C4-C14) | ~1.25-1.65 | Multiplet | - |

| CH₃ (at C3) | ~0.95 | Doublet | ~6.5 |

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The presence of the carbonyl group, the aromatic ring, and the aliphatic chain would be clearly distinguishable. researchgate.net

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Ester) | ~174 |

| Phenyl C (quaternary) | ~143 |

| Phenyl CH | ~128 |

| O-CH₃ (Ester) | ~51 |

| CH₂-Ph (C15) | ~36 |

| CH₂-COO (C2) | ~41 |

| CH (C3) | ~37 |

| CH₂ (aliphatic chain) | ~25-32 |

| CH₃ (at C3) | ~20 |

2D NMR Spectroscopy is crucial for confirming the assignments made from 1D NMR and for establishing the connectivity between different parts of the molecule. libretexts.orgcreative-biostructure.comemerypharma.comlibretexts.org

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, showing a correlation between the methyl protons at C3 and the methine proton at C3, and the coupling between the methylene protons along the aliphatic chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate directly bonded protons and carbons, confirming which proton signal corresponds to which carbon signal. For example, the methoxy proton signal at ~3.67 ppm would correlate with the carbon signal at ~51 ppm. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the position of the methyl branch and confirming the connectivity of the phenyl group and the ester moiety to the long aliphatic chain. magritek.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational frequencies.

Infrared (IR) Spectroscopy of this compound would prominently feature a strong absorption band for the ester carbonyl (C=O) stretch. The C-O stretching vibrations of the ester group would also be visible. libretexts.orgspectroscopyonline.comspectroscopyonline.com

| Functional Group | Expected IR Absorption (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1740 | Strong |

| C-H Stretch (Aromatic) | ~3000-3100 | Medium |

| C-H Stretch (Aliphatic) | ~2850-2960 | Strong |

| C-O Stretch (Ester) | ~1170-1250 | Strong |

| C=C Stretch (Aromatic) | ~1450-1600 | Medium |

Raman Spectroscopy provides complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C backbone stretching would be well-defined in the Raman spectrum. researchgate.netresearchgate.net

| Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C=C Stretch (Aromatic ring) | ~1600 | Strong |

| C-H Stretch (Aliphatic) | ~2800-3000 | Strong |

| CH₂ Bending (Scissoring) | ~1440 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, LC-MS, HRMS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental formula (C₂₃H₃₈O₂).

The fragmentation pattern in Electron Ionization (EI) Mass Spectrometry , often coupled with Gas Chromatography (GC-MS), is particularly informative for esters. Key expected fragments for this compound are listed below. The fragmentation would be influenced by the methyl branch and the terminal phenyl group. nih.govresearchgate.netnih.govresearchgate.net

| m/z | Proposed Fragment Identity |

| 346 | [M]⁺ (Molecular Ion) |

| 315 | [M - OCH₃]⁺ |

| 262 | [M - C₆H₅CH₂]⁺ |

| 101 | [CH(CH₃)CH₂COOCH₃]⁺ (McLafferty +1 rearrangement) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 74 | [CH₂=C(OH)OCH₃]⁺ (McLafferty rearrangement) |

Chromatographic Separation Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

Gas Chromatography (GC) for Purity and Volatile Impurity Analysis

Gas chromatography is a primary method for determining the purity of volatile compounds like fatty acid methyl esters. nih.govuib.nonih.gov A high-purity sample of this compound would exhibit a single major peak. The technique is also sensitive for detecting any volatile impurities that may be present from the synthesis process. shimadzu.comrestek.com

A typical GC method would involve a non-polar or medium-polarity capillary column and a temperature-programmed oven to ensure good separation and peak shape.

| GC Parameter | Typical Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Hydrogen |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography is a versatile technique for purity assessment and is particularly useful for the separation of isomers that may not be resolved by GC. nih.govacs.org For this compound, which has a chiral center at the C3 position, chiral HPLC could be employed to separate the (R) and (S) enantiomers. researchgate.net Reversed-phase HPLC is also effective for separating it from less volatile or more polar impurities. researchgate.netnih.gov

A typical reversed-phase HPLC method would utilize a C18 column.

| HPLC Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV (at ~210 nm for the ester or ~254 nm for the phenyl group) or Mass Spectrometer (LC-MS) |

| Column Temperature | 30 °C |

Chiral Chromatography for Enantiomeric Purity Determination

The presence of a chiral center at the third carbon position of this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. This technique is indispensable for determining the enantiomeric purity of a sample, which is a critical parameter in many applications, particularly in the pharmaceutical and biological sciences where enantiomers can exhibit significantly different physiological activities.

The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomeric analytes. The differential interaction results in varying retention times for the (R)- and (S)-enantiomers, allowing for their separation and individual quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common platforms for chiral separations. For a molecule like this compound, both techniques could be theoretically applied, with the choice depending on factors such as volatility and thermal stability of the analyte and the availability of suitable chiral columns.

Detailed Research Findings:

While specific experimental data for the chiral separation of this compound is not extensively documented in publicly available literature, the principles of chiral chromatography for similar long-chain fatty acid esters are well-established. The selection of an appropriate CSP is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds and would be a primary choice for method development for this analyte.

The mobile phase composition in HPLC, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the enantiomeric peaks. In GC, a chiral capillary column would be employed, and the temperature program would be carefully controlled to maximize resolution. Detection for both HPLC and GC would likely be achieved using standard detectors such as a UV detector for HPLC (if the phenyl group provides sufficient chromophore) or a flame ionization detector (FID) for GC.

Illustrative Data Table for Chiral HPLC Analysis:

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| (R)-Methyl 3-Methyl-15-phenylpentadecanoate | 12.5 | 98,000 | 96.0 |

| (S)-Methyl 3-Methyl-15-phenylpentadecanoate | 14.2 | 2,000 |

This table presents hypothetical data to illustrate the expected output from a successful chiral HPLC separation.

Advanced Purity Assessment Techniques (e.g., Elemental Analysis)

Beyond chromatographic techniques that assess purity in terms of the presence of other organic molecules, elemental analysis provides a fundamental assessment of the elemental composition of a pure substance. This technique determines the mass fractions of carbon, hydrogen, and other elements present in a sample. The experimentally determined elemental composition is then compared to the theoretical composition calculated from the molecular formula (C₂₃H₃₈O₂ for this compound) to confirm the identity and assess the purity of the compound.

For this compound, with a molecular formula of C₂₃H₃₈O₂ and a molecular weight of 346.56 g/mol , the theoretical elemental composition can be precisely calculated. cymitquimica.com A high-purity sample should yield experimental results that are in close agreement with these theoretical values, typically within a narrow margin of error (e.g., ±0.4%). Any significant deviation could indicate the presence of impurities, such as residual solvents, inorganic salts, or byproducts from the synthesis.

Detailed Research Findings:

This technique is complementary to other purity assessment methods like GC-MS and NMR spectroscopy. stackexchange.com While chromatography can separate and identify structurally similar impurities, elemental analysis provides a bulk assessment of the elemental integrity of the sample. For a long-chain fatty acid ester, it is crucial to ensure the absence of inorganic catalysts or reagents that may have been used during its synthesis.

Data Table for Elemental Analysis of this compound:

| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Deviation (%) |

| Carbon (C) | 79.71 | 79.65 | -0.06 |

| Hydrogen (H) | 11.05 | 11.10 | +0.05 |

| Oxygen (O) | 9.23 | 9.25 | +0.02 |

This table presents the theoretical elemental composition and hypothetical experimental results for a high-purity sample of this compound.

Mechanistic Investigations in Organic Reactions Involving Methyl 3 Methyl 15 Phenylpentadecanoate

Elucidation of Reaction Pathways and Transition States in Synthetic Transformations

The key synthetic challenges in constructing Methyl 3-Methyl-15-phenylpentadecanoate involve the stereoselective introduction of the methyl group at the β-position to the ester carbonyl and the formation of the long carbon chain. A plausible synthetic pathway involves the conjugate addition of a methyl group to an α,β-unsaturated ester, followed by chain elongation and final esterification.

Conjugate Addition of Organocuprates:

A primary method for introducing the β-methyl group is the 1,4-conjugate addition of an organocuprate reagent, such as lithium dimethylcuprate (LiCu(CH₃)₂), to a suitable α,β-unsaturated ester precursor like methyl 15-phenylpentadec-2-enoate. The mechanism of this reaction is believed to proceed through a series of well-defined intermediates and transition states.

Formation of a π-Complex: The initial step involves the coordination of the copper atom of the organocuprate to the carbon-carbon double bond of the α,β-unsaturated ester, forming a π-complex. iupac.org This reversible step brings the nucleophilic methyl group in proximity to the electrophilic β-carbon.

Oxidative Addition and Formation of a Cu(III) Intermediate: The nucleophilic methyl group then attacks the β-carbon, leading to the formation of a copper(III) intermediate. wikipedia.org This step is often the rate-determining step of the reaction. The transition state for this step involves the simultaneous breaking of the copper-methyl bond and the formation of the new carbon-carbon bond.

Reductive Elimination: The Cu(III) intermediate is unstable and rapidly undergoes reductive elimination to regenerate a Cu(I) species and form the desired product enolate. wikipedia.org This step is typically fast and irreversible. Subsequent protonation of the enolate during aqueous workup yields the final β-methylated ester.

The stereochemical outcome of the conjugate addition is determined by the geometry of the transition state during the nucleophilic attack. For acyclic systems, the conformational preferences of the substrate play a significant role in determining the facial selectivity of the attack.

| Step | Intermediate/Transition State | Key Features |

| 1 | π-Complex Formation | Reversible coordination of Cu(I) to the C=C bond. iupac.org |

| 2 | Oxidative Addition | Formation of a Cu(III) intermediate via a four-centered transition state. |

| 3 | Reductive Elimination | Irreversible formation of the C-C bond and regeneration of Cu(I). wikipedia.org |

Kinetic and Thermodynamic Studies of Key Reactions

Fischer Esterification Kinetics:

The esterification of carboxylic acids is generally a reversible reaction catalyzed by a strong acid. The reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants. Kinetic studies on the esterification of long-chain fatty acids, such as palmitic acid, provide valuable insights. oup.com

The reaction typically follows a second-order kinetic model, being first order with respect to both the carboxylic acid and the alcohol in the presence of an acid catalyst. The activation energy (Ea) for the esterification of fatty acids with alcohols like methanol (B129727) is typically in the range of 40-60 kJ/mol. ucr.ac.crresearchgate.net

Thermodynamics of Esterification:

The Fischer esterification is a slightly exothermic reaction, with a standard enthalpy change (ΔH°) of around -3 to -5 kJ/mol. ucr.ac.cr The equilibrium constant (Keq) for the esterification of long-chain fatty acids with methanol is typically in the range of 3-5 at room temperature. To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is often used, or the water formed during the reaction is removed.

| Parameter | Typical Value for Long-Chain Fatty Acid Esterification | Significance |

| Activation Energy (Ea) | 40 - 60 kJ/mol ucr.ac.crresearchgate.net | Determines the temperature dependence of the reaction rate. |

| Rate Law | Second-order overall | Rate = k[RCOOH][ROH] |

| Enthalpy of Reaction (ΔH°) | -3 to -5 kJ/mol ucr.ac.cr | Indicates a slightly exothermic process. |

| Equilibrium Constant (Keq) | 3 - 5 | A higher value indicates a more favorable product formation at equilibrium. |

Catalyst Design and Mechanistic Roles in Stereoselective Synthesis

Achieving high enantioselectivity in the synthesis of this compound requires the use of chiral catalysts. The stereocenter at the C-3 position can be introduced through various asymmetric catalytic methods.

Copper-Catalyzed Asymmetric Conjugate Addition:

The conjugate addition of Grignard reagents or organozinc reagents to α,β-unsaturated esters can be rendered highly enantioselective by using a chiral copper catalyst. organic-chemistry.org Chiral diphosphine ligands, such as Josiphos or Taniaphos, are commonly employed.

The mechanism involves the formation of a chiral copper(I) complex. This complex then reacts with the Grignard reagent to form a chiral organocopper species. The α,β-unsaturated ester coordinates to this chiral complex in a specific orientation, dictated by steric and electronic interactions between the substrate and the chiral ligand. The subsequent migratory insertion of the alkyl group from the copper to the β-carbon of the ester proceeds through a highly organized transition state, leading to the formation of one enantiomer in excess. The enantioselectivity is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products.

Rhodium-Catalyzed Asymmetric Hydrogenation:

An alternative approach to introduce the chiral center is through the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor, methyl 3-methyl-15-phenylpentadec-2-enoate. Chiral rhodium complexes with diphosphine ligands like BINAP or DuPhos are highly effective for this transformation. rsc.org

The mechanism of Rh-catalyzed asymmetric hydrogenation is well-elucidated and generally proceeds through either an "unsaturated" or a "dihydride" pathway. In the unsaturated pathway, the alkene substrate coordinates to the chiral Rh(I) catalyst, followed by oxidative addition of dihydrogen to form a Rh(III) dihydride intermediate. Subsequent migratory insertion of one of the hydride ligands to the β-carbon of the double bond, followed by reductive elimination, affords the saturated product and regenerates the Rh(I) catalyst. The enantiodetermining step is typically the migratory insertion, where the chiral ligand environment dictates the facial selectivity of the hydride transfer.

Kinetic Resolution:

If a racemic mixture of 3-methyl-15-phenylpentadecanoic acid is synthesized, it can be resolved through enzymatic kinetic resolution. Lipases are commonly used to selectively esterify one enantiomer of the racemic acid, allowing for the separation of the unreacted enantiomerically enriched acid and the newly formed ester. mdpi.com The selectivity of the enzyme is based on the differential fit of the two enantiomers into its active site.

| Catalytic System | Ligand Example | Mechanistic Role of Catalyst | Enantioselectivity (ee) |

| Cu-Catalyzed Conjugate Addition | Josiphos | Forms a chiral organocopper species that directs the facial attack of the nucleophile. organic-chemistry.org | Up to 99% organic-chemistry.org |

| Rh-Catalyzed Asymmetric Hydrogenation | BINAP | Creates a chiral environment for the stereoselective transfer of hydrogen to the double bond. rsc.org | Up to 99% |

| Enzymatic Kinetic Resolution | Lipase | Selectively catalyzes the reaction of one enantiomer based on active site recognition. mdpi.com | >95% |

Computational Chemistry and Molecular Modeling of Methyl 3 Methyl 15 Phenylpentadecanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of Methyl 3-Methyl-15-phenylpentadecanoate. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a balance between computational cost and accuracy.

Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. For this compound, the long aliphatic chain is expected to have a minimal influence on the electronic frontier orbitals, which are likely localized on the phenyl ring and the ester group.

Reactivity Descriptors: Various reactivity descriptors can be derived from the electronic structure. The electrostatic potential (ESP) map, for instance, visualizes the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the ester group are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the phenyl ring may exhibit regions of both positive and negative potential, influencing its interaction with other molecules.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 1.9 D |

Note: These values are illustrative and would be obtained from specific quantum chemical calculations (e.g., DFT/B3LYP/6-31G).*

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the long aliphatic chain in this compound necessitates a thorough conformational analysis to understand its three-dimensional structure and dynamics.

Conformational Analysis: This involves systematically exploring the potential energy surface of the molecule by rotating its single bonds. The numerous rotatable bonds in the pentadecanoate (B1260718) chain lead to a vast number of possible conformations. The relative energies of these conformers determine their population at a given temperature. The presence of the methyl group at the 3-position introduces steric hindrance that influences the local conformational preferences.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or interacting with a biological membrane. These simulations can identify the most stable conformations and the transitions between them, offering insights into the molecule's flexibility and how it might bind to a receptor or traverse a cell membrane.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using quantum mechanical methods. These predicted shifts, when compared to experimental NMR spectra, can help in assigning the signals to specific atoms in the molecule and confirming its structure. For this compound, the calculations would predict distinct signals for the protons and carbons of the phenyl group, the ester moiety, the methyl group at the 3-position, and the long aliphatic chain.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can also be computed. These correspond to the absorption peaks in an IR spectrum. The calculated IR spectrum can be used to identify the characteristic vibrational modes of the functional groups present, such as the C=O stretching of the ester group and the C-H stretching of the aliphatic and aromatic parts of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

| ¹H NMR Chemical Shift (ester -OCH₃) | 3.6 ppm |

| ¹³C NMR Chemical Shift (ester C=O) | 174 ppm |

| IR Frequency (C=O stretch) | 1735 cm⁻¹ |

Note: These are representative predicted values and would be refined through specific computational protocols.

Structure-Reactivity Relationship (SAR) Studies

While specific biological applications of this compound are not extensively documented, compounds with similar structures, such as branched fatty acid analogs, have been investigated for their use in medical imaging to assess fatty acid metabolism. vulcanchem.com SAR studies, driven by computational methods, can explore how modifications to the structure of this compound affect its potential biological activity.

By systematically altering parts of the molecule, such as the position of the methyl group, the length of the aliphatic chain, or the substituents on the phenyl ring, and then calculating relevant electronic and steric descriptors, a quantitative structure-activity relationship (QSAR) model can be developed. This model can then be used to predict the activity of new, unsynthesized analogs.

In Silico Design of Novel Analogues and Derivatives

The insights gained from quantum chemical calculations, conformational analysis, and SAR studies can be leveraged for the in silico design of novel analogues and derivatives of this compound with improved properties. For example, if the goal is to enhance the molecule's interaction with a specific biological target, computational docking simulations can be used to predict the binding affinity of various designed analogues.

The design process might involve:

Modifying the aliphatic chain: Introducing unsaturation or other functional groups to alter flexibility and polarity.

Altering the phenyl ring: Adding substituents to the phenyl ring to modulate electronic properties and steric interactions.

Changing the ester group: Replacing the methyl ester with other ester groups to influence solubility and reactivity.

Through an iterative process of design, computational evaluation, and refinement, novel compounds with desired characteristics can be identified for subsequent chemical synthesis and experimental testing.

Potential Research Applications and Future Directions for Methyl 3 Methyl 15 Phenylpentadecanoate

Role as a Precursor in the Synthesis of Complex Organic Molecules and Scaffolds

The structure of methyl 3-methyl-15-phenylpentadecanoate offers several reactive sites that can be exploited for the synthesis of more complex molecules. The terminal phenyl group, the long aliphatic chain, the methyl branch, and the methyl ester functionality each provide opportunities for selective chemical modifications.

Functionalization of the Phenyl Group: The aromatic ring can undergo various electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. These transformations would introduce new functional groups, allowing for further synthetic elaborations. For instance, nitration followed by reduction could yield an amino group, which could then be used to form amides, sulfonamides, or participate in the construction of heterocyclic systems.

Modifications of the Aliphatic Chain: While the saturated aliphatic chain is generally unreactive, modern C-H activation methodologies could potentially be employed for selective functionalization. More classically, radical halogenation could introduce a halogen at various positions, although this would likely result in a mixture of products. masterorganicchemistry.com

Transformations of the Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile precursor for the synthesis of amides, acid chlorides, and other esters. Reduction of the ester would yield the corresponding primary alcohol, which could be further oxidized or converted to other functional groups.

Influence of the Methyl Branch: The methyl group at the 3-position introduces a chiral center (if the starting material is enantiomerically enriched or if a stereoselective synthesis is employed), which could be of interest in the synthesis of chiral molecules. The presence of this branch can also influence the physical properties and biological activity of derivatives.

The combination of these features makes this compound a potentially valuable building block for the synthesis of complex lipids, bioactive molecules, and novel organic scaffolds.

Development as an Analytical Standard or Reference Material in Lipidomics Research

Lipidomics, the large-scale study of lipids in biological systems, relies heavily on the availability of well-characterized analytical standards for the accurate identification and quantification of lipids. Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in various biological processes, and there is a growing need for standards to facilitate their study. lipotype.comnih.gov

This compound, as a derivative of a branched-chain fatty acid, could serve as a valuable internal or external standard in mass spectrometry-based lipidomics platforms. creative-proteomics.com Its unique mass and retention time, conferred by the methyl branch and the phenyl group, would allow for clear differentiation from endogenous straight-chain fatty acids.

Table 1: Potential Applications as an Analytical Standard

| Application Area | Rationale |

| Internal Standard | Its structural dissimilarity to most endogenous lipids would minimize interference while mimicking the extraction and ionization behavior of other long-chain fatty acid esters. |

| External Standard | Could be used to create calibration curves for the quantification of other branched or phenyl-containing lipids. |

| Method Development | Useful for optimizing chromatographic separation and mass spectrometric detection methods for complex lipids. |

The development of a certified reference material of this compound would be a valuable contribution to the field of lipidomics, enabling more accurate and reliable studies of BCFAs and other modified lipids.

Exploration in Materials Science as a Monomer or Modifier

Fatty acids and their derivatives are increasingly being explored as renewable feedstocks for the synthesis of polymers. rsc.orgontosight.ai The long aliphatic chain of this compound could impart flexibility and hydrophobicity to polymers, while the terminal phenyl group could enhance thermal stability and introduce aromatic interactions.

As a Monomer: After conversion to a bifunctional monomer (e.g., by introducing a second reactive group on the phenyl ring or at the end of the alkyl chain), it could be used in step-growth polymerization to produce polyesters or polyamides. The resulting polymers would have unique properties due to the long, branched aliphatic side chains.

As a Polymer Modifier: The compound could be grafted onto existing polymer backbones to modify their properties. For example, it could be incorporated into a polymer to increase its hydrophobicity, improve its compatibility with other materials, or act as a plasticizer. Fatty acid-based monomers have been successfully used to create polymers with tailored properties. researchgate.net

Table 2: Potential Polymer Properties Influenced by this compound

| Structural Feature | Potential Impact on Polymer Properties |

| Long Aliphatic Chain | Increased flexibility, hydrophobicity, and processability. |

| Methyl Branch | Disruption of polymer chain packing, potentially leading to lower crystallinity and a lower melting point. |

| Terminal Phenyl Group | Enhanced thermal stability, increased refractive index, and potential for π-π stacking interactions. |

Research in this area would contribute to the development of new bio-based polymers with novel properties and applications.

Unexplored Chemical Transformations and Synthetic Methodologies

The unique structure of this compound presents opportunities for exploring novel chemical transformations and applying modern synthetic methodologies.

Remote C-H Functionalization: The long aliphatic chain is an ideal substrate for testing the limits of remote C-H functionalization reactions. Catalytic systems that could selectively oxidize or otherwise functionalize a specific methylene (B1212753) group in the chain would be of great interest.

Transformations of the Phenyl Group: While classic electrophilic aromatic substitution is well-established, more modern cross-coupling reactions could be employed. For example, if a halogen were introduced onto the phenyl ring, it could participate in Suzuki, Heck, or Sonogashira coupling reactions to build more complex aromatic structures.

Dehydrogenation of the Aliphatic Chain: Recent advances in catalysis have shown that it is possible to dehydrogenate long-chain alkanes to form conjugated polyenes. oup.com Applying such a methodology to this compound could lead to novel conjugated materials with interesting electronic and optical properties.

Asymmetric Synthesis: The development of a stereoselective synthesis of this compound would provide access to enantiomerically pure material, which could be used to study the stereochemical requirements of biological targets or as a chiral building block in asymmetric synthesis.

Challenges and Opportunities in Synthetic Organic Chemistry Research

The synthesis of complex, functionalized long-chain fatty acids like 3-methyl-15-phenylpentadecanoic acid and its methyl ester is not trivial and presents several challenges. frontiersin.org

Control of Stereochemistry: The creation of the chiral center at the 3-position with high stereoselectivity is a significant challenge. This would likely require the use of asymmetric catalysis or a chiral auxiliary-based approach.

Purification: The separation of the desired product from closely related isomers and byproducts can be difficult, especially on a large scale.

Despite these challenges, the synthesis of this molecule and its analogues presents numerous opportunities for research in synthetic organic chemistry. The development of new, more efficient synthetic routes would be a valuable contribution to the field. Furthermore, the availability of this compound would enable the exploration of its potential applications in the areas outlined above, potentially leading to the discovery of new materials, analytical tools, and bioactive molecules. The synthesis of structurally complex fatty acid derivatives has been shown to lead to compounds with interesting biological activities. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.